![molecular formula C23H19F3N4O3S B2363106 7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-13-2](/img/structure/B2363106.png)
7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound . Unfortunately, there is not much specific information available about this compound.
Synthesis Analysis
The synthesis of similar compounds, such as triazole-pyrimidine hybrids, has been studied for their potential neuroprotective and anti-neuroinflammatory properties . These compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
- Application : Studies have explored the potential of 4-(trifluoromethyl)benzylamine as a neuroprotective compound. Its ability to modulate cellular pathways and protect neurons from oxidative stress warrants further investigation .
- Application : Researchers have investigated the anti-inflammatory effects of this compound. It may inhibit pro-inflammatory cytokines and reduce inflammation-related tissue damage .
- Application : Some studies suggest that 4-(trifluoromethyl)benzylamine exhibits antifungal activity. It could potentially be used in agricultural or forestry settings to combat plant pathogens .
- Application : Researchers have employed this compound as a chemical probe to study biological processes. Its unique structure and reactivity make it valuable for understanding cellular mechanisms .
- Application : 4-(Trifluoromethyl)benzylamine serves as an intermediate in the synthesis of other compounds. Its trifluoromethyl group can be further modified to create diverse molecules .
- Application : Researchers explore the structural features of 4-(trifluoromethyl)benzylamine to design novel drugs. Its unique substitution pattern may contribute to binding affinity and selectivity .
Neuroprotective Agents
Anti-Inflammatory Properties
Antifungal Agents
Chemical Biology and Medicinal Chemistry
Synthetic Intermediates
Pharmacophore Design and Drug Discovery
Mechanism of Action
- Triazole-pyrimidine derivatives have been investigated for their neuroprotective and anti-neuroinflammatory properties .
Target of Action
Result of Action
properties
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S/c1-29-19-17(21(31)30(2)22(29)32)20(28-18(27-19)14-6-10-16(33-3)11-7-14)34-12-13-4-8-15(9-5-13)23(24,25)26/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQGWTBVOZLHIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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